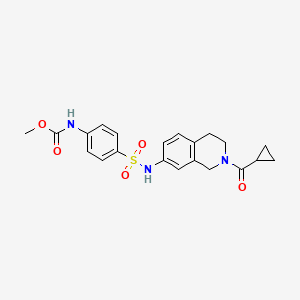
methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is a compound known for its unique structural composition and diverse applications. This compound belongs to the class of sulfonamide and carbamate derivatives, characterized by their pharmacological and industrial relevance. The presence of the tetrahydroisoquinoline core, cyclopropanecarbonyl group, and sulfamoyl moiety makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate typically involves a multi-step process:
Formation of the tetrahydroisoquinoline core: This involves the Pictet-Spengler reaction where a phenethylamine reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the cyclopropanecarbonyl group: Cyclopropanecarboxylic acid chloride is used in the presence of a base like triethylamine to introduce the cyclopropanecarbonyl group onto the tetrahydroisoquinoline nucleus.
Sulfamoylation: The sulfamoyl group is introduced by reacting the amine group on the isoquinoline with sulfamoyl chloride in the presence of a base.
Carbamoylation: Finally, methyl carbamate is introduced by treating the phenyl group with methyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but with optimized conditions for yield and purity. Reactors with precise temperature and pressure controls are used to facilitate these reactions. Catalysts may also be employed to enhance the reaction rates and selectivity.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamoyl group, forming sulfone derivatives.
Reduction: Reduction can occur at the carbonyl groups, converting them to corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Alcohol derivatives of the carbonyl groups.
Substitution Products: Various substituted aromatic compounds.
科学研究应用
This compound finds applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor due to the sulfonamide group, which mimics the structure of biological substrates.
Medicine: Investigated for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Applied in the development of specialty chemicals and advanced materials.
作用机制
The mechanism by which this compound exerts its effects often involves interaction with biological macromolecules. The sulfonamide group mimics the transition state of enzymatic reactions, thereby inhibiting enzyme function. The carbamate group can interact with neurotransmitter systems, influencing receptor activity.
Molecular Targets and Pathways:
Enzymes: Targets enzymes involved in metabolic pathways.
Receptors: Modulates receptor activity in the central nervous system.
相似化合物的比较
Comparison with Other Compounds: Methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is unique due to its combined sulfonamide and carbamate functionalities. Similar compounds might include:
Sulfonamide-based compounds: These include drugs like sulfamethoxazole, which also inhibit enzymes by mimicking biological substrates.
Carbamate-based compounds: Compounds such as physostigmine, which interact with neurotransmitter systems.
Unique Attributes: The presence of the tetrahydroisoquinoline and cyclopropanecarbonyl groups confer unique structural rigidity and specificity in biological interactions.
This compound's distinct combination of structural features underpins its varied applications and sets it apart from more conventional sulfonamide or carbamate compounds.
属性
IUPAC Name |
methyl N-[4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-21(26)22-17-6-8-19(9-7-17)30(27,28)23-18-5-4-14-10-11-24(13-16(14)12-18)20(25)15-2-3-15/h4-9,12,15,23H,2-3,10-11,13H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTAAUFMSPKNFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2397523.png)
![4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide](/img/structure/B2397524.png)
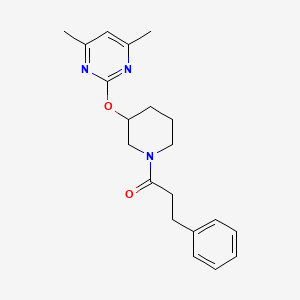
![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)
![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2397528.png)
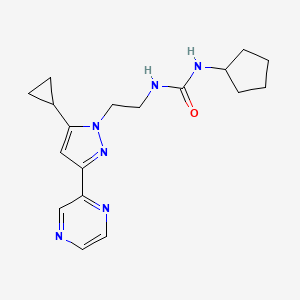
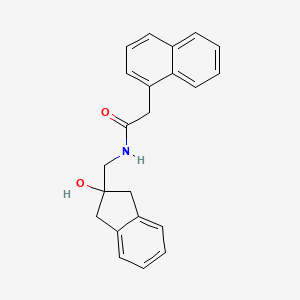
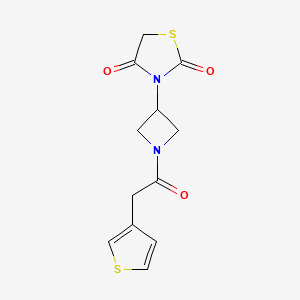
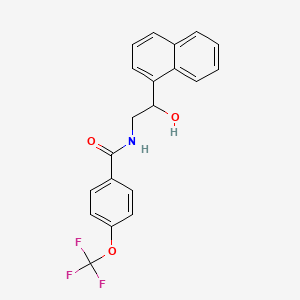

![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2397545.png)
